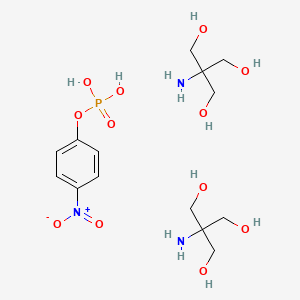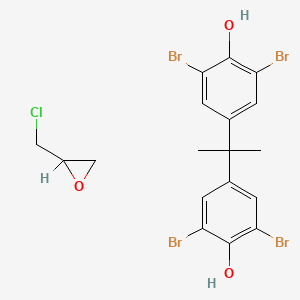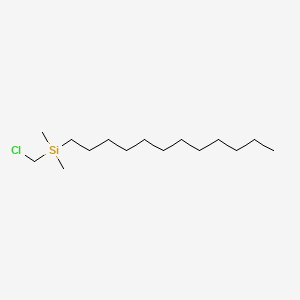
Silane, trichloro(4-chlorophenyl)-
Vue d'ensemble
Description
“Silane, trichloro(4-chlorophenyl)-” is a colorless liquid . Its molecular formula is ClC6H4SiCl3 , and it has a molecular weight of 245.99 . The CAS number for this compound is 825-94-5 .
Molecular Structure Analysis
The molecular structure of “Silane, trichloro(4-chlorophenyl)-” conforms to its infrared spectrum and proton, carbon NMR . The SMILES string representation of the molecule is Clc1ccc(cc1)Si(Cl)Cl .Physical And Chemical Properties Analysis
“Silane, trichloro(4-chlorophenyl)-” is a colorless liquid . It has a refractive index (n20/D) of 1.544 . The boiling point of the compound is 105 °C at 15 mmHg , and it has a density of 1.424 g/mL at 25 °C .Applications De Recherche Scientifique
Gas Phase Reactivity and Silicon Deposition
Trichlorosilane, a variant of chlorosilane, is a critical precursor in silicon deposition for photovoltaic applications. A study by Ravasio, Masi, and Cavallotti (2013) explored its gas phase and surface kinetics, revealing two main pathways of gas phase reactivity: the disilane mechanism and the radical pathway. These findings are significant for improving the efficiency of silicon deposition processes, a cornerstone in solar cell manufacturing (Ravasio, Masi, & Cavallotti, 2013).
Chemical Modification for Environmental Applications
A study by Cimen, Karakuş, and Bilgiç (2016) described the synthesis of a new resin through the immobilization of 4,4′-((1Z,8Z)-2,5,8-triazanona-1,8-diene-1,9-diyl)diphenol onto silica gel modified with 3-chloropropyltrimethoxy silane. This resin shows promise in the removal of chromium(VI) ions from industrial wastewaters, demonstrating the environmental cleanup potential of modified silanes (Cimen, Karakuş, & Bilgiç, 2016).
Catalyst in Trichlorosilane Production
Li et al. (2020) reported the synthesis of CuO−ZnO−In2O3 trimetallic oxide mesocrystal microspheres as an efficient catalyst for the production of Trichlorosilane (TCS), the primary feedstock for high-purity silicon used in solar cells. This catalytic method offers a significant reduction in the generation of silicon tetrachloride byproducts, highlighting an advancement in the sustainable production of solar cell materials (Li et al., 2020).
Synthesis of Functionalized Silanes
The synthesis and characterization of multifunctional (chloromethyl)silanes were explored by Daiß et al. (2004), providing insights into the potential of these compounds in synthetic organosilicon chemistry. Such multifunctional silanes are crucial for the development of advanced materials and chemicals (Daiß et al., 2004).
Environmental Degradation of Pollutants
Gryglik, Miller, and Ledakowicz (2004) investigated the photosensitized oxidation of 2-chlorophenol using solar light, with sensitizers immobilized in the silane gel. This study points towards the application of solar radiation for wastewater treatment, showcasing an environmentally friendly method to eliminate pollutants (Gryglik, Miller, & Ledakowicz, 2004).
Propriétés
IUPAC Name |
trichloro-(4-chlorophenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl4Si/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABADVTXFGWCNBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[Si](Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061183 | |
| Record name | Silane, trichloro(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, trichloro(4-chlorophenyl)- | |
CAS RN |
825-94-5 | |
| Record name | 1-Chloro-4-(trichlorosilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=825-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenyltrichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-4-(trichlorosilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trichloro(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro(p-chlorophenyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROPHENYLTRICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q5LG5ZGM4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

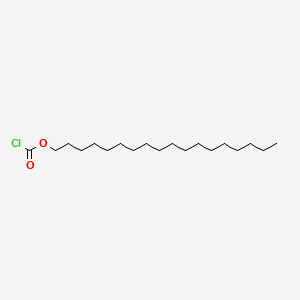

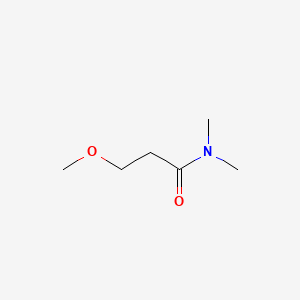

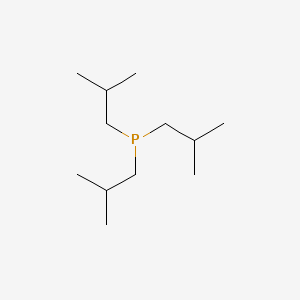


![beta-Alanine, N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester](/img/structure/B1585471.png)


